molecular formula C13H13FN2O3S B5320204 3-fluoro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B5320204
M. Wt: 296.32 g/mol
InChI Key: VKXHJCDXNMDNLE-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white to off-white powder that is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are many future directions for the study of 3-fluoro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to identify the specific pathways that it targets. Another direction is to study its potential use in the treatment of diabetes and cardiovascular diseases. Additionally, more research is needed to determine its safety and toxicity in humans.

Synthesis Methods

The synthesis of 3-fluoro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of 3-fluoro-4-methoxyaniline with 4-pyridinecarboxaldehyde in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product.

Scientific Research Applications

3-fluoro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of diabetes and cardiovascular diseases.

properties

IUPAC Name

3-fluoro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXHJCDXNMDNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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